molecular formula C6H6N2O2 B162810 4-Aminonicotinic acid CAS No. 7418-65-7

4-Aminonicotinic acid

Cat. No.: B162810
CAS No.: 7418-65-7
M. Wt: 138.12 g/mol
InChI Key: IASBMUIXBJNMDW-UHFFFAOYSA-N
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Description

4-Aminonicotinic acid, also known as 4-amino-3-pyridinecarboxylic acid, is an organic compound with the molecular formula C6H6N2O2. It is a derivative of nicotinic acid, where an amino group replaces one of the hydrogen atoms on the pyridine ring. This compound is a white to light yellow powder or crystals and is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminonicotinic acid can be synthesized through several methods. One common method involves the reaction of 4-aminopyridine-3-carboxylic acid with concentrated sulfuric acid and methanol under reflux conditions. The reaction mixture is stirred under reflux at an oil bath temperature of 75°C for 20 hours .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional purification steps to ensure the compound meets the required purity standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Aminonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

Major products formed from reactions involving this compound include various substituted pyridine derivatives and other modified compounds that retain the core structure of the original molecule .

Scientific Research Applications

4-Aminonicotinic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic uses and its role as a pharmaceutical intermediate.

    Industry: It is used in the preparation of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-aminonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted base, accepting protons from donor molecules. It may also participate in metabolic pathways, leading to the formation of various metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific position of the amino group on the pyridine ring, which influences its chemical reactivity and biological activity. This positional difference can lead to distinct properties and applications compared to other similar compounds .

Properties

IUPAC Name

4-aminopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-5-1-2-8-3-4(5)6(9)10/h1-3H,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASBMUIXBJNMDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00313061
Record name 4-aminonicotinic acid
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Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7418-65-7
Record name 4-Aminonicotinic acid
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Record name NSC 266130
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Record name 7418-65-7
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Record name 4-aminonicotinic acid
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Record name 4-AMINONICOTINIC ACID
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Synthesis routes and methods

Procedure details

A mixture of 4-(N-t-butoxycarbonylamino)nicotinic acid (2.72 g, 11.4 mmol), TFA (10 mL), and CH2Cl2 (20 mL) is stirred at room temperature for 12 h. The volatiles are removed under reduced pressure, and the resulting crude 4-amino nicotinic acid is used directly in the next reaction.
Quantity
2.72 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key steps involved in the synthesis of 4-aminonicotinic acid from isoquinoline?

A1: A four-step synthesis of this compound starting from isoquinoline is described []. The process involves:

  1. Oxidation of isoquinoline: Isoquinoline is oxidized to form 3,4-pyridine dicarboxylic acid. The research suggests that using HNO3-H2SO4 as the oxidizing agent is more effective than KMnO4, resulting in a yield of up to 61% [].
  2. Anhydride formation: 3,4-pyridine dicarboxylic acid undergoes intramolecular dehydration in the presence of acetic anhydride to form 3,4-pyridine dicarboxylic anhydride [].
  3. Ammonolysis: The anhydride is then subjected to ammonolysis, introducing an amino group [].
  4. Hofmann rearrangement: Finally, a Hofmann rearrangement reaction is used to introduce the crucial C(4) amino group, yielding the target product, this compound [].

Q2: How is the synthesized this compound characterized?

A2: The synthesized this compound is confirmed through spectroscopic analyses. The researchers used ¹H-NMR and IR spectroscopy to verify the structure and purity of the final product []. Additionally, HPLC analysis indicated a purity of 98% for the synthesized this compound [].

Q3: Are there alternative synthetic routes to this compound described in the research?

A3: Yes, the research also describes a different synthetic approach starting from potassium 3-amino-[1]benzofuran-2-carboxylate [, ]. This multi-step synthesis involves a Gould-Jacobs reaction, alkylation, saponification, and several other transformations to ultimately yield this compound [, ]. This method highlights the versatility in obtaining the target molecule through different starting materials and synthetic pathways.

Q4: What are the advantages of the synthetic methods described in the research?

A4: The research emphasizes several benefits of the proposed synthetic methods:

  • Cost-effectiveness and availability: Both synthetic routes utilize readily available and affordable starting materials [, , ].
  • Operational safety: The reactions involved are considered relatively safe for large-scale production [].
  • Simplified purification: The processes allow for straightforward separation and purification steps, avoiding the need for complex chromatography techniques [].
  • High purity: The final product exhibits high purity, as confirmed by HPLC analysis [].

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